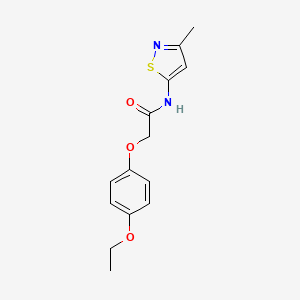
2-(4-ethoxyphenoxy)-N-(3-methylisothiazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethoxyphenoxy)-N-(3-methylisothiazol-5-yl)acetamide, also known as EMA401, is a small molecule drug that has been studied extensively for its potential use in treating chronic pain.
科学的研究の応用
Antimicrobial Properties
Research indicates that related compounds, such as those derived from 2-(4-chloro-3-methylphenoxy)acetohydrazide, exhibit notable antimicrobial properties. These compounds have been evaluated for their effectiveness against various bacterial and fungal strains (Fuloria et al., 2009).
Enzyme Inhibitory Activities
Compounds synthesized through similar chemical structures have demonstrated significant inhibitory effects on enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. This suggests potential applications in pharmacological research focused on enzyme regulation (Virk et al., 2018).
Herbicide and Safener Synthesis
Acetochlor, a chloroacetanilide herbicide, and dichloroacetamide safeners, which are important for studying herbicide metabolism and mode of action, are synthesized using related compounds. These studies help understand the environmental impact and safe usage of herbicides (Latli & Casida, 1995).
Chemoselective Acetylation in Drug Synthesis
The chemoselective acetylation of amino groups, like in the synthesis of N-(2-hydroxyphenyl)acetamide, has applications in the synthesis of antimalarial drugs. This demonstrates the compound's role in the development of important pharmaceuticals (Magadum & Yadav, 2018).
Hypoglycemic Activity
Derivatives of similar compounds have shown significant hypoglycemic activity in animal models, suggesting potential applications in diabetes treatment research (Nikaljea et al., 2012).
Antioxidant Activity
Studies on coordination complexes derived from pyrazole-acetamide compounds have highlighted significant antioxidant activities. This points to potential applications in the development of new antioxidant agents (Chkirate et al., 2019).
Cytotoxic and Anti-inflammatory Applications
Synthetic derivatives of acetamide compounds have been explored for their cytotoxic, anti-inflammatory, analgesic, and antipyretic properties, indicating their potential in cancer and pain management research (Rani et al., 2016).
特性
IUPAC Name |
2-(4-ethoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-3-18-11-4-6-12(7-5-11)19-9-13(17)15-14-8-10(2)16-20-14/h4-8H,3,9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEIBCYLFVKSAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NC2=CC(=NS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

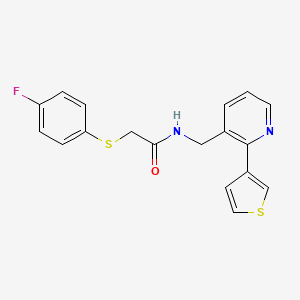
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2986863.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-cyclopentyloxamide](/img/structure/B2986864.png)
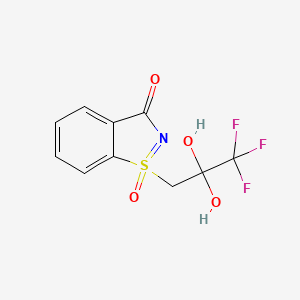
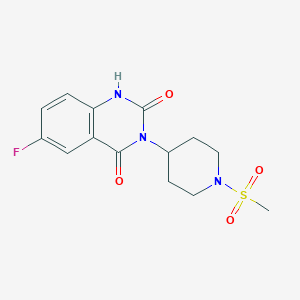
![4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol](/img/structure/B2986867.png)
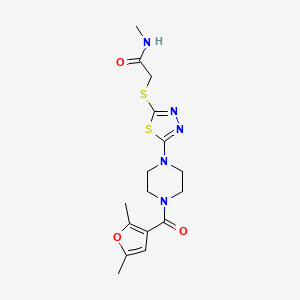
![4-methoxy-N-(4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2986869.png)
![2-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2986870.png)
![2-(benzo[d]thiazol-2-ylthio)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2986872.png)
![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-phenylpiperazine](/img/structure/B2986874.png)
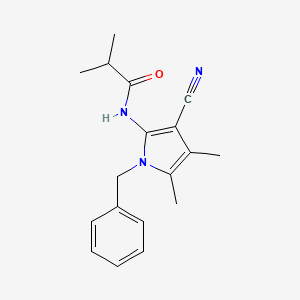
![(2,6-Difluorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2986877.png)
![Ethyl 5-(2-chloro-6-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2986878.png)